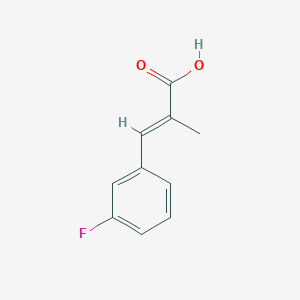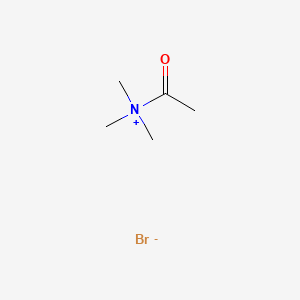
3-Pentanethiol-2,2,4,4-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanethiol-2,2,4,4-tetramethyl- is an organic compound with the molecular formula C9H20S. It is characterized by the presence of a thiol group (-SH) attached to a pentane backbone with four methyl groups at the 2 and 4 positions. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanethiol-2,2,4,4-tetramethyl- typically involves the reaction of 2,2,4,4-tetramethylpentan-3-one with hydrogen sulfide in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The process can be summarized as follows: [ \text{2,2,4,4-tetramethylpentan-3-one} + \text{H}_2\text{S} \rightarrow \text{3-Pentanethiol-2,2,4,4-tetramethyl-} ]
Industrial Production Methods
Industrial production of 3-Pentanethiol-2,2,4,4-tetramethyl- may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentanethiol-2,2,4,4-tetramethyl- undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) can be used to replace the thiol group.
Major Products Formed
Oxidation: Disulfides (R-S-S-R)
Reduction: Corresponding alkanes (R-H)
Substitution: Various substituted thiols depending on the nucleophile used.
Applications De Recherche Scientifique
3-Pentanethiol-2,2,4,4-tetramethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of sulfur metabolism.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Pentanethiol-2,2,4,4-tetramethyl- involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can modulate biochemical pathways, particularly those involving sulfur-containing compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pentanone, 2,2,4,4-tetramethyl-: A ketone with a similar backbone but different functional group.
2,2,4,4-Tetramethyl-3-pentanone: Another ketone with a similar structure.
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: An alcohol with a similar backbone.
Uniqueness
3-Pentanethiol-2,2,4,4-tetramethyl- is unique due to its thiol group, which imparts distinct chemical properties and reactivity compared to its ketone and alcohol analogs. The presence of the thiol group allows it to participate in specific reactions, such as forming disulfides, which are not possible with ketones or alcohols.
Propriétés
| 57602-97-8 | |
Formule moléculaire |
C9H20S |
Poids moléculaire |
160.32 g/mol |
Nom IUPAC |
2,2,4,4-tetramethylpentane-3-thiol |
InChI |
InChI=1S/C9H20S/c1-8(2,3)7(10)9(4,5)6/h7,10H,1-6H3 |
Clé InChI |
NURHHWDAGYITJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C(C)(C)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)


